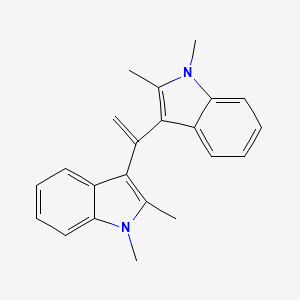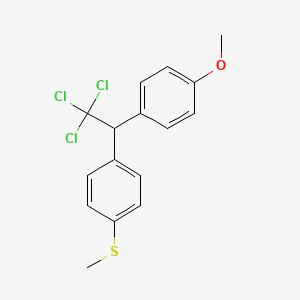
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane is an organic compound that features both methoxy and methylthio functional groups attached to a trichloroethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane typically involves the reaction of p-methoxybenzene and p-(methylthio)benzene with trichloroacetaldehyde under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The trichloroethane backbone can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the trichloroethane backbone may produce dichloroethane derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of methoxy and methylthio groups on biological systems.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Use in the production of specialized materials or chemicals.
作用機序
The mechanism by which 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and methylthio groups may play a role in modulating the compound’s activity and specificity. The trichloroethane backbone may also influence the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
- 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1-dichloroethane
- 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trifluoroethane
- 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloropropane
Uniqueness
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane is unique due to the presence of both methoxy and methylthio groups on a trichloroethane backbone. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
34197-16-5 |
|---|---|
分子式 |
C16H15Cl3OS |
分子量 |
361.7 g/mol |
IUPAC名 |
1-methoxy-4-[2,2,2-trichloro-1-(4-methylsulfanylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3OS/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 |
InChIキー |
YHDIGZDVODUGOD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)SC)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


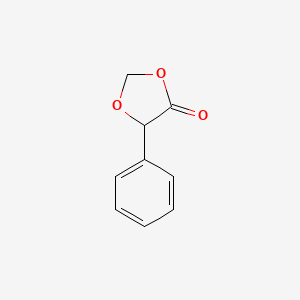
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

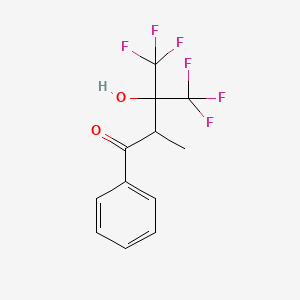
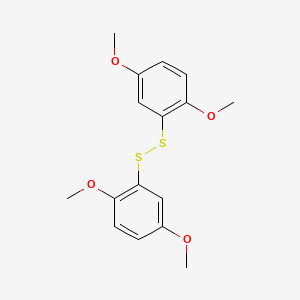
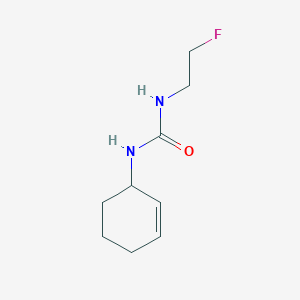
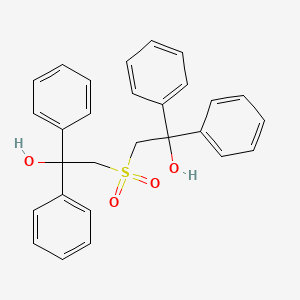
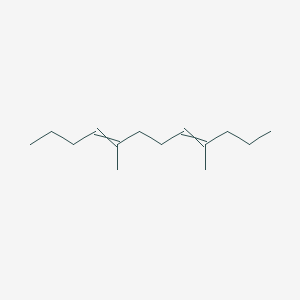
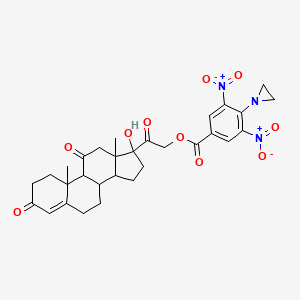
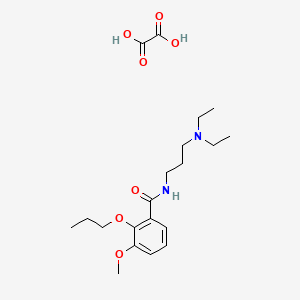
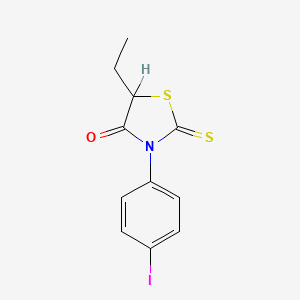
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
